molecular formula C21H25N3O3 B5153396 2-methyl-N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]benzamide

2-methyl-N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]benzamide

Cat. No.: B5153396
M. Wt: 367.4 g/mol
InChI Key: NMBWEAUZSHYQLI-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]benzamide is a complex organic compound with a molecular formula of C20H24N2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the morpholine derivative, which is then coupled with a benzamide derivative. The key steps include:

    Formation of the Morpholine Derivative: This can be achieved by reacting 2-chloroethylamine with diethylene glycol to form the morpholine ring.

    Coupling Reaction: The morpholine derivative is then reacted with 2-methylbenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where substituents on the benzene ring can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated benzamides or other substituted derivatives.

Scientific Research Applications

2-methyl-N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide core may also play a role in binding to specific proteins, affecting their function and leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[2-(2-piperidin-4-ylethylcarbamoyl)phenyl]benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-methyl-N-[2-(2-pyrrolidin-4-ylethylcarbamoyl)phenyl]benzamide: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

2-methyl-N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]benzamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

2-methyl-N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-16-6-2-3-7-17(16)21(26)23-19-9-5-4-8-18(19)20(25)22-10-11-24-12-14-27-15-13-24/h2-9H,10-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBWEAUZSHYQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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